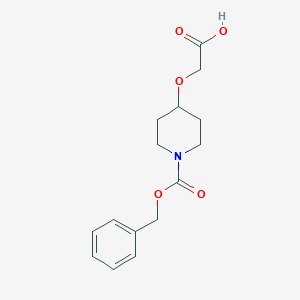

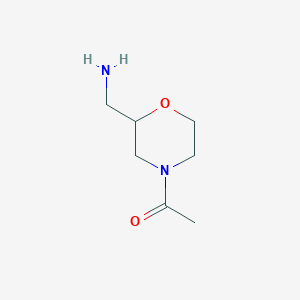

1-(2-(Aminomethyl)morpholino)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Aminomethyl)morpholino)ethanone, also known as 1-AMME or AMME, is an organic compound with an amine group attached to a morpholine ring. It is a versatile molecule with many potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

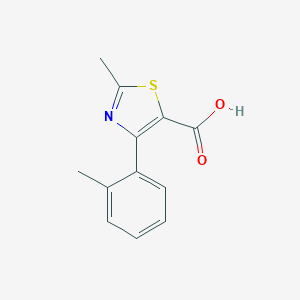

Design and Synthesis of Thiophene Derivatives : Research involving the interaction of morpholinophenyl ethanone derivatives led to the synthesis of a new series of thiophene derivatives, demonstrating their potential in the development of anti-inflammatory agents. The synthesized compounds showed moderate to good activity, comparable to indomethacin, indicating their promise for further modification and use as clinically useful anti-inflammatory agents (Helal et al., 2015).

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones : A practical synthesis method for chiral 1,2-amino alcohols using arylglyoxals was reported, showcasing an efficient approach to create morpholine derivatives. This synthesis is notable for its high yields and selectivities, emphasizing the importance of morpholinone products in medicinal chemistry and organic synthesis (Powell & Walczak, 2018).

Catalytic Enantioselective Synthesis of Morpholinones : Highlighting the significance of morpholinone as a key building block, a catalytic enantioselective synthesis method was developed. This process underscores the versatility of morpholinones in constructing complex organic molecules and their relevance in pharmacophore development (He et al., 2021).

Medicinal Chemistry Applications

- Anticonvulsive and n-Cholinolytic Activities : A study on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides reported pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, though no antibacterial activity was observed. This indicates the potential therapeutic use of these compounds in treating convulsions (Papoyan et al., 2011).

Material Science and Photophysical Properties

- Photophysical Characterization and X-Ray Structure Analysis : Research into the synthesis of 4,4′-Diacetylstilbene using a morpholin-4-yldiazenyl derivative demonstrated the compound's luminescent properties. This study provides insights into the material science applications of morpholine derivatives, particularly in the development of luminescent materials (Pye et al., 2010).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-[2-(aminomethyl)morpholin-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOXBHHRWCGBAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)